N-(6-{[(4-chloro-3-methylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide
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Overview
Description
N-{6-[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}BUTANAMIDE is a complex organic compound that features a benzothiazole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the chloromethylphenoxy and benzothiazole moieties, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}BUTANAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Chloromethylphenoxy Group: This step involves the reaction of 4-chloro-3-methylphenol with chloroacetic acid to form 4-chloro-3-methylphenoxyacetic acid, which is then converted to its corresponding acyl chloride.
Amidation Reaction: The acyl chloride is reacted with the benzothiazole derivative to form the desired amide linkage.
Final Coupling: The butanamide moiety is introduced through a coupling reaction with the intermediate product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{6-[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
N-{6-[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}BUTANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: The compound’s unique properties make it a candidate for developing new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which N-{6-[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}BUTANAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole core can interact with active sites, while the chloromethylphenoxy group may enhance binding affinity. The exact pathways depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-{6-[2-(4-chloro-3-methylphenoxy)acetamido]-1,3-benzothiazol-2-yl}butanamide
- 2-(4-chloro-3-methylphenoxy)acetamido derivatives
Uniqueness
N-{6-[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H20ClN3O3S |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
N-[6-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-1,3-benzothiazol-2-yl]butanamide |
InChI |
InChI=1S/C20H20ClN3O3S/c1-3-4-18(25)24-20-23-16-8-5-13(10-17(16)28-20)22-19(26)11-27-14-6-7-15(21)12(2)9-14/h5-10H,3-4,11H2,1-2H3,(H,22,26)(H,23,24,25) |
InChI Key |
KHJWOKVDAXGMTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)COC3=CC(=C(C=C3)Cl)C |
Origin of Product |
United States |
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